3-methyl-1H-pyrazole-1-carboximidamide hydrochloride
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Overview
Description
3-methyl-1H-pyrazole-1-carboximidamide hydrochloride is a heterocyclic compound that belongs to the pyrazole family. It is widely used in various scientific research fields due to its unique chemical properties and reactivity. The compound is known for its applications in drug synthesis, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs .
Preparation Methods
3-methyl-1H-pyrazole-1-carboximidamide hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of aminoguanidine bicarbonate with 1,1,3,3-tetramethoxypropane, resulting in the formation of the desired compound through a cyclization reaction . Another method involves the reaction of imidazole with cyanamide . These reactions typically require controlled conditions, such as inert atmosphere and room temperature, to ensure the purity and yield of the product.
Chemical Reactions Analysis
3-methyl-1H-pyrazole-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted pyrazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-methyl-1H-pyrazole-1-carboximidamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-1H-pyrazole-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to anti-inflammatory and antihypertensive effects, making it a valuable compound in drug development .
Comparison with Similar Compounds
3-methyl-1H-pyrazole-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:
1H-pyrazole-1-carboxamidine hydrochloride: This compound has a similar pyrazole ring structure and is used in similar applications, including drug synthesis and enzyme inhibition.
1-methyl-1H-pyrazole-3-carboximidamide hydrochloride: Another related compound with similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and binding affinity to molecular targets.
Properties
CAS No. |
138474-14-3 |
---|---|
Molecular Formula |
C5H9ClN4 |
Molecular Weight |
160.6 |
Purity |
0 |
Origin of Product |
United States |
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